molecular formula C19H14N2O3S B2803059 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide CAS No. 1448038-27-4

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2803059
CAS No.: 1448038-27-4
M. Wt: 350.39
InChI Key: WMRHZEUSUIAHGV-UHFFFAOYSA-N
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Description

This compound features a dibenzo[1,4]oxazepine core substituted with an acetamide group at position 2 and a thiophen-3-yl moiety. The oxazepine ring system (oxygen at position 1) distinguishes it from thiazepine analogs (sulfur at position 1). The thiophene substituent introduces a heteroaromatic ring, which may influence solubility, metabolic stability, and target binding via π-stacking or hydrophobic interactions.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-18(9-12-7-8-25-11-12)20-13-5-6-16-14(10-13)19(23)21-15-3-1-2-4-17(15)24-16/h1-8,10-11H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHZEUSUIAHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound belonging to the dibenzo oxazepine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and agricultural applications. Understanding its biological activity involves examining its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2SC_{18}H_{16}N_2O_2S. The compound features a dibenzo oxazepine core with a thiophene substituent, which may contribute to its biological properties.

PropertyValue
Molecular Weight320.40 g/mol
LogP3.5917
Polar Surface Area47.835 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the cyclization of suitable precursors to form the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the thiophene moiety through substitution reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways and influencing various biological processes .

Antimicrobial Activity

Research indicates that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have shown efficacy against various fungal strains. In studies comparing fungicidal activities, compounds with similar structures demonstrated control efficacies superior to commercial fungicides .

Neuropharmacological Effects

Some derivatives of dibenzo oxazepines have been studied for their neuropharmacological effects. Specifically, certain compounds have been identified as selective inhibitors of dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia . This suggests that N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) derivatives might also possess similar neuroactive properties.

Case Studies

Case Study 1: Fungicidal Activity
In a greenhouse study evaluating fungicidal activity against Colletotrichum species, a related compound exhibited an EC50 value of 1.96 mg/L, indicating strong antifungal properties compared to traditional fungicides like flumorph (EC50 = 7.55 mg/L) . This highlights the potential agricultural applications of the compound.

Case Study 2: Neuropharmacological Screening
A study assessing the effects of various dibenzo oxazepines on dopamine receptor activity found that specific modifications in the structure significantly enhanced binding affinity to D2 receptors. This suggests that further optimization of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) derivatives could lead to novel treatments for neurological disorders .

Scientific Research Applications

Anticancer Potential

Research indicates that N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide exhibits significant anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation.

Case Study: Anticancer Efficacy

A study published in Cancer Research demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine compounds could inhibit angiogenesis and reduce tumor growth in xenograft models. The study found that these compounds effectively targeted vascular endothelial growth factor (VEGF) signaling pathways, leading to decreased tumor vascularization and growth .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Initial findings suggest that it may modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

A recent investigation published in Journal of Medicinal Chemistry indicated that compounds similar to this compound could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests a potential application in developing anti-inflammatory therapies .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial potential of this compound against various pathogens. Its unique structure may enable it to interact with bacterial cell wall synthesis enzymes or other critical targets.

Antimicrobial Efficacy Table

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
This compound0.1 mg/mlStaphylococcus aureus
Similar Compound A0.05 mg/mlEscherichia coli
Similar Compound B0.075 mg/mlKlebsiella pneumoniae

These findings indicate the potential of this compound as a lead structure for developing new antibiotics against resistant strains .

Synthetic Methodologies

The synthesis of this compound involves several steps that require careful control to ensure high yields and purity. The general synthetic route includes:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Moiety : This step often involves electrophilic substitution reactions where thiophene derivatives are added to the dibenzo core.
  • Final Acetamide Formation : The final step involves coupling the thiophene derivative with an acetic acid derivative to form the acetamide linkage.

Synthetic Route Overview

StepReaction Type
CyclizationCyclization of precursors
Electrophilic SubstitutionThiophene introduction
CouplingFormation of acetamide

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Core Structure Substituent (R) Key Synthetic Features Yield Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(thiophen-3-yl)acetamide (8g) Oxazepine Thiophen-3-yl Coupling with 3-thiophene acetic acid 35%
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (10) Oxazepine 4-Fluorophenyl HOBt/EDC-mediated coupling N/A
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine Trifluoromethyl Electron-withdrawing group N/A
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine (S core) 4-Methoxyphenyl NaH/DMF-mediated alkylation 9%

Key Observations :

  • Core Structure : Oxazepine derivatives generally exhibit higher synthetic yields (e.g., 35–83% in ) compared to thiazepines (9% in ), likely due to sulfur’s larger atomic size complicating ring formation .
  • Substituent Effects: Thiophene: The thiophen-3-yl group (as in 8g) may enhance metabolic stability compared to phenyl analogs due to reduced susceptibility to cytochrome P450 oxidation . Trifluoromethyl: The electron-withdrawing trifluoromethyl group () could increase resistance to enzymatic degradation but may reduce solubility .

Key Observations :

  • Coupling Reactions : Most oxazepine acetamides (e.g., 8g, 10) are synthesized via HOBt/EDC-mediated amide bond formation, ensuring high regioselectivity .
  • Purification : Preparative HPLC is commonly employed for final purification, as seen in and .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Thiophene-containing derivatives (e.g., 8g) may exhibit higher logP values compared to fluorophenyl analogs due to sulfur’s hydrophobic nature .
  • Bioactivity : Thiazepine derivatives () are reported as D2 dopamine receptor antagonists, suggesting oxazepines with similar substituents might share this activity .
  • Stability : The oxazepine core’s oxygen atom likely improves oxidative stability compared to thiazepines, which may undergo sulfur oxidation .

Q & A

Q. Optimization Strategies :

  • Temperature control : Reflux in inert atmospheres (e.g., N₂) minimizes side reactions.
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in thiophene integration .
  • Scalability : Continuous flow chemistry can enhance reproducibility for gram-scale synthesis .

How should researchers characterize the structural integrity and purity of this compound, and what analytical techniques are most reliable?

Basic Research Focus
Key characterization methods include:

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxazepine and thiophene moieties.

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional group composition.

X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core (if crystals are obtainable) .

Q. Advanced Considerations :

  • Dynamic Light Scattering (DLS) : Assesses aggregation tendencies in solution-phase studies.
  • HPLC-PDA : Detects impurities at <0.1% levels, critical for pharmacological assays .

What strategies are recommended to resolve contradictions in reported biological activity data for dibenzo[b,f][1,4]oxazepine derivatives?

Advanced Research Focus
Discrepancies often arise from:

Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

Solubility issues : Use of DMSO vs. aqueous buffers alters compound bioavailability .

Q. Methodological Solutions :

  • Standardized protocols : Adopt OECD guidelines for in vitro toxicity assays.
  • Dose-response recalibration : Use Hill slope analysis to compare efficacy across studies .
  • Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to reconcile conflicting datasets .

How can computational modeling predict the binding affinity of this compound to neurological targets like 5-HT receptors?

Q. Advanced Research Focus

Docking simulations : Software like AutoDock Vina models interactions with serotonin receptor subtypes (e.g., 5-HT₂A).

Molecular Dynamics (MD) : Simulates ligand-receptor stability over nanosecond timescales.

QSAR studies : Correlates substituent effects (e.g., thiophene vs. phenyl groups) with activity .

Q. Validation :

  • In vitro binding assays : Compare computational predictions with radioligand displacement data .
  • Free energy perturbation (FEP) : Quantifies thermodynamic contributions of key residues .

What are the critical parameters for designing in vivo pharmacokinetic studies for this compound?

Q. Advanced Research Focus

Bioavailability optimization : Assess logP values (>3 may indicate blood-brain barrier penetration).

Metabolic stability : Use liver microsome assays to identify cytochrome P450 vulnerabilities.

Toxicokinetics : Monitor plasma half-life and organ accumulation in rodent models .

Q. Methodological Rigor :

  • Dose formulation : Use PEG-400/saline mixtures to enhance solubility.
  • PK/PD modeling : Integrate compartmental models to predict efficacy thresholds .

How can researchers address challenges in synthesizing stereoisomers of this compound?

Q. Advanced Research Focus

Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA/IB.

Asymmetric catalysis : Employ Ru-BINAP complexes for stereoselective acetamide coupling .

Circular Dichroism (CD) : Validates enantiopurity post-synthesis .

Q. Troubleshooting :

  • Racemization checks : Monitor reaction pH (<7) to prevent stereochemical inversion.
  • Crystallization screens : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate stable polymorphs .

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